molecular formula C7H7N3O2 B12821185 2-Hydroxy-6-methoxy-7-deazapurine

2-Hydroxy-6-methoxy-7-deazapurine

Cat. No.: B12821185
M. Wt: 165.15 g/mol
InChI Key: OCRZHKBWVATKJW-UHFFFAOYSA-N
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Description

2-Hydroxy-6-methoxy-7-deazapurine is a heterocyclic compound that belongs to the class of pyrrolo[2,3-d]pyrimidines It is structurally similar to purine, a fundamental component of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-6-methoxy-7-deazapurine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of Cu-catalyzed reactions, where CuCl and 6-methylpicolinic acid serve as the catalytic system. The reaction of 5-bromopyrimidin-4-amines with alkynes in the presence of NaI as an additive can yield the desired pyrrolo[2,3-d]pyrimidine scaffold .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted reactions and Fischer indole-type synthesis are also explored for efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-6-methoxy-7-deazapurine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

    Substitution: Substitution reactions, such as halogenation or alkylation, can introduce new functional groups to the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while alkylation may involve alkyl halides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds.

Scientific Research Applications

2-Hydroxy-6-methoxy-7-deazapurine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-methoxy-7-deazapurine involves its interaction with specific molecular targets. As a nucleoside analog, it can be incorporated into RNA or DNA strands, leading to chain termination or the formation of defective nucleic acids. It may also inhibit enzymes involved in nucleic acid synthesis and induce mutations during replication and transcription .

Comparison with Similar Compounds

Similar Compounds

  • 6-Hydroxy-2-methoxy-7-deazapurine
  • 8-Aza-7-deazapurine
  • 7-Deazapurine

Uniqueness

2-Hydroxy-6-methoxy-7-deazapurine is unique due to its specific functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C7H7N3O2

Molecular Weight

165.15 g/mol

IUPAC Name

4-methoxy-1,7-dihydropyrrolo[2,3-d]pyrimidin-2-one

InChI

InChI=1S/C7H7N3O2/c1-12-6-4-2-3-8-5(4)9-7(11)10-6/h2-3H,1H3,(H2,8,9,10,11)

InChI Key

OCRZHKBWVATKJW-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=O)NC2=C1C=CN2

Origin of Product

United States

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